Critical Micelle Concentration (CMC) Reduction: Dodecyl vs. Decyl vs. Octyl Alkyl Glucosides
The CMC of β-D-dodecyl glucoside is 0.00019 M (0.19 mM), approximately 11.6-fold lower than β-D-decyl glucoside (0.0022 M; 2.2 mM) and 132-fold lower than β-D-octyl glucoside (0.025 M; 25 mM), as determined by surface tension inflection at 25 °C [1]. This exponential CMC decrease with increasing alkyl chain length—consistent with the Traube rule—means that dodecyl-chain glucosides achieve micelle formation and surface saturation at concentrations more than two orders of magnitude below octyl homologs. For 6-dodecyl-α-D-glucose, the α-anomeric configuration is expected to yield a CMC modestly lower than its β-counterpart, based on the established finding that α-anomers of alkyl glucosides are systematically less hydrophilic than β-anomers [2]. In the closely related methyl 6-O-dodecyl-α-D-glucopyranoside scaffold, the measured CMC is 0.012 mM with γ_sat of 30 mN/m, confirming the ultralow CMC achievable with C6-dodecyl α-glucoside architecture [3].
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C in water |
|---|---|
| Target Compound Data | 6-Dodecyl-α-D-glucose: CMC predicted ≤0.19 mM (α-anomer CMC ≤ β-anomer CMC; class-level inference based on Matsumura 1990 α < β hydrophilicity). Methyl 6-O-dodecyl-α-D-glucopyranoside (closest analog): CMC = 0.012 mM [3]. |
| Comparator Or Baseline | β-D-octyl glucoside: CMC = 25 mM (0.025 M). β-D-decyl glucoside: CMC = 2.2 mM (0.0022 M). β-D-dodecyl glucoside (C1-linked): CMC = 0.19 mM (0.00019 M). All data from Shinoda et al. 1961 [1]. |
| Quantified Difference | Dodecyl (C12) glucoside CMC is ~11.6× lower than decyl (C10) and ~132× lower than octyl (C8). α-anomer CMC is equal to or lower than corresponding β-anomer CMC [2]. |
| Conditions | Aqueous solution, 25 °C, surface tension vs. log concentration inflection method (Shinoda 1961). Methyl 6-O-dodecyl analog measured by tensiometry (Belmessieri 2017). |
Why This Matters
For procurement, a ~132× lower CMC versus octyl glucoside translates to proportionally lower surfactant mass required to achieve micellization, reducing material cost per formulated unit and minimizing surfactant load in biocompatibility-sensitive applications.
- [1] Shinoda K, Yamaguchi T, Hori R. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Bull Chem Soc Jpn. 1961;34(2):237-241. doi:10.1246/bcsj.34.237. View Source
- [2] Matsumura S, Imai K, Yoshikawa S, Kawada K, Uchibor T. Surface activities, biodegradability and antimicrobial properties of n-alkyl glucosides, mannosides and galactosides. J Am Oil Chem Soc. 1990;67(12):996-1001. doi:10.1007/BF02541865. View Source
- [3] Belmessieri D, Bouhadjera K, Deniau E, Lebrun A, Wadouachi A, et al. Synthesis, surfactant properties and antimicrobial activities of methyl glycopyranoside ethers. Eur J Med Chem. 2017;128:98-106. doi:10.1016/j.ejmech.2017.01.038. View Source
